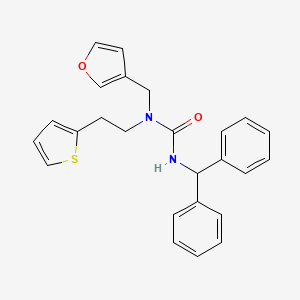

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c28-25(26-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)27(18-20-14-16-29-19-20)15-13-23-12-7-17-30-23/h1-12,14,16-17,19,24H,13,15,18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMHXDWKJYKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly referred to as BU-48S, is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. Its unique molecular composition, characterized by the presence of a benzhydryl group, furan, and thiophene moieties, suggests potential pharmacological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by empirical findings and case studies.

Molecular Structure

- Molecular Formula : C25H24N2O2S

- Molecular Weight : 416.54 g/mol

- CAS Number : 1396853-55-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the urea class. For instance, in vitro assessments have shown that derivatives similar to BU-48S exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across different cancer types including lung and breast cancers .

The biological activity of BU-48S is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression.

- Cell Cycle Arrest : Some studies suggest that urea derivatives can induce cell cycle arrest at the G1 phase.

- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Properties

In addition to its antitumor effects, BU-48S has shown promising antimicrobial activity. Research indicates that compounds with similar structural features possess significant antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as effective against both Gram-positive and Gram-negative bacteria .

Study 1: Antitumor Efficacy

A study published in May 2023 assessed the antitumor efficacy of various urea derivatives, including those structurally related to BU-48S. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of urea derivatives demonstrated that specific modifications to the thiophene and furan rings enhanced antibacterial activity against resistant strains of bacteria. The study concluded that structural optimization could lead to more potent antimicrobial agents.

Comparative Analysis of Biological Activity

| Compound Name | Antitumor Activity (GI50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| BU-48S | Varies by cell line | Effective against several strains |

| Compound X | 25.9 | 32 |

| Compound Y | 15.1 | 16 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Core Structure Analysis

The table below compares the target compound with key analogs from the evidence, focusing on structural features and inferred properties:

Functional Group Impact

- Urea vs. Amine/Ammonium Cores: The urea group’s neutral polarity contrasts with the basicity of amines (f) or the ionic nature of ammonium salts (). This difference likely affects solubility, with urea derivatives being less water-soluble than charged species but more stable in non-polar environments .

- Thiophene vs. However, furan’s lower metabolic stability (due to oxidative susceptibility) may limit bioavailability .

- Benzhydryl vs. Benzyl/Propyl Groups : The benzhydryl moiety’s bulkiness may hinder membrane permeability compared to smaller substituents (e.g., benzyl in ), though it could improve binding to hydrophobic pockets in biological targets .

Crystallographic and Computational Insights

- Crystallography Tools: Programs like SHELX () and Mercury () are widely used for resolving and visualizing structures of similar compounds. For example, the thiazolidinone derivative in was analyzed via single-crystal X-ray diffraction, revealing disorder in the benzyl group . If the target compound were crystallized, analogous methods would apply.

- Packing Similarity : Mercury’s Materials Module () could compare the target’s hypothetical crystal packing with thiophene/furan-containing analogs to predict solubility or stability trends.

Research Findings and Implications

- Hydrogen Bonding: The urea core’s ability to donate/accept H-bonds may enhance binding to biological targets (e.g., enzymes, receptors) compared to thiazolidinones or amines, though this remains speculative without experimental data.

- Lipophilicity vs. Solubility : The benzhydryl group’s high logP value suggests poor aqueous solubility, necessitating formulation strategies (e.g., prodrugs, co-solvents) for pharmaceutical applications.

- Metabolic Fate : Thiophene and furan rings are prone to oxidative metabolism (e.g., CYP450-mediated), which could shorten the target compound’s half-life compared to saturated backbones (e.g., tetrahydronaphthalene in f) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea?

The compound is synthesized via nucleophilic addition of an amine to an isocyanate. A typical approach involves reacting benzhydryl isocyanate with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is often added to neutralize HCl byproducts . For sterically hindered substrates, prolonged reaction times (e.g., overnight at 50°C in DMF) may improve yields .

Q. Which spectroscopic techniques are critical for characterizing this urea derivative?

Key methods include:

- NMR : To confirm regiochemistry and assess purity.

- X-ray crystallography : For absolute structural determination. Single-crystal diffraction (e.g., Bruker SMART-CCD) with SHELXL refinement resolves bond lengths, angles, and hydrogen-bonding networks .

- IR spectroscopy : To validate urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations .

Q. What solvent systems are optimal for synthesizing bulky urea derivatives like this compound?

High-boiling polar aprotic solvents (e.g., DMF or THF) enhance solubility of sterically hindered intermediates. For less hindered systems, dichloromethane or toluene with triethylamine is sufficient .

Q. How can researchers identify and mitigate common synthetic impurities?

Unreacted isocyanates or amines are typical byproducts. Thin-layer chromatography (TLC) and HPLC with UV detection are used for preliminary analysis. Recrystallization from methanol/ethyl acetate (2:8) effectively purifies the product .

Advanced Research Questions

Q. How can crystallographic disorder in the thiophene moiety be resolved during structural refinement?

Disorder in flexible groups (e.g., thiophene rings) is addressed by refining occupancy ratios using SHELXL. For example, in a related compound, thiophene disorder was modeled with 0.798:0.202 occupancy split. Hydrogen-bonding interactions (N–H⋯O) stabilize the dominant conformation and guide refinement .

Q. What computational tools are recommended for analyzing crystal packing and intermolecular interactions?

Mercury CSD enables visualization of hydrogen-bonding networks and void analysis. The Materials Module facilitates comparison of packing motifs across similar structures. SHELXPRO interfaces with SHELXL for macromolecular refinement, though it is less common for small molecules .

Q. How should conflicting data between spectroscopic and crystallographic results be reconciled?

Cross-validation is critical. For example, if NMR suggests planar geometry but X-ray shows non-planar urea groups, evaluate solvent effects (e.g., DMSO-induced conformational changes). DFT calculations (e.g., Gaussian) can model gas-phase vs. solid-state geometries .

Q. What strategies improve reaction yields when steric hindrance from the benzhydryl group limits reactivity?

- Use excess isocyanate (1.2–1.5 equivalents) to drive the reaction.

- Employ microwave-assisted synthesis to reduce reaction time.

- Replace triethylamine with stronger bases (e.g., DBU) for faster HCl scavenging .

Q. How can researchers validate the absolute configuration of chiral centers in this compound?

Single-crystal X-ray diffraction with Cu-Kα radiation and Flack parameter analysis (e.g., Flack x = 0.04(6)) confirms stereochemistry. Chiral HPLC with a cellulose-based column provides complementary validation .

Q. What experimental design considerations are critical for reproducing crystallographic data?

- Ensure crystal quality: Slow evaporation from acetonitrile/water mixtures often yields suitable crystals.

- Optimize data collection: Use multi-scan absorption correction (e.g., SADABS) and collect high-resolution data (θ > 25°).

- Refine with SHELXL using constraints for disordered moieties .

Data Contradiction Analysis

- Discrepancy in urea geometry : If computational models (e.g., DFT) predict a planar urea group but X-ray shows distortion, consider crystal packing forces. For example, steric clashes between benzhydryl and thiophene groups may enforce non-planarity .

- Variable NMR shifts : Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) can mislead structural assignments. Always compare with X-ray data or run 2D NMR (e.g., COSY, NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.